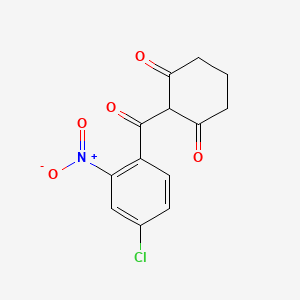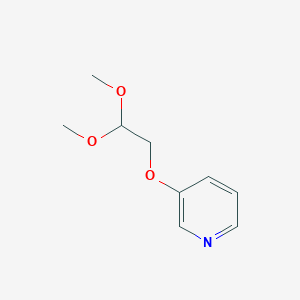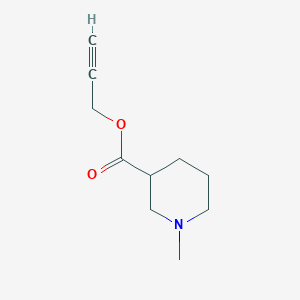![molecular formula C19H22N2O B14321558 1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine] CAS No. 111204-13-8](/img/structure/B14321558.png)
1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] is a complex organic compound known for its unique photochromic properties. This compound belongs to the spirooxazine family, which is characterized by its ability to change color when exposed to light.
Méthodes De Préparation
The synthesis of 1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] typically involves a multi-step process. One common synthetic route includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-hydroxy-1-naphthaldehyde, followed by cyclization to form the spirooxazine structure . The reaction conditions often require the use of solvents such as acetone and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] undergoes various chemical reactions, including:
Photochromism: The compound exhibits reversible color changes upon exposure to UV light, transitioning from a colorless to a colored form.
Acidichromism: The compound changes color in response to acidic conditions, indicating protonation and subsequent ring-opening reactions.
Piezochromism: The compound changes color under mechanical stress, such as pressure or grinding.
Common reagents and conditions used in these reactions include UV light for photochromism, acids for acidichromism, and mechanical force for piezochromism. The major products formed from these reactions are typically the colored merocyanine forms of the compound .
Applications De Recherche Scientifique
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] has a wide range of scientific research applications:
Molecular Electronics: The compound is used as a photochromic dye in molecular electronic devices, where its reversible color-changing properties are exploited.
Photochromic Materials: It is used in the development of photochromic lenses and coatings that change color in response to light.
Biological Studies: The compound’s photochromic properties are utilized in biological imaging and as molecular probes.
Industrial Applications: It is used in the production of smart windows and other materials that respond to environmental changes.
Mécanisme D'action
The mechanism of action of 1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] involves the reversible ring-opening and closing of the spirooxazine structure. Upon exposure to UV light, the compound undergoes a ring-opening reaction to form a colored merocyanine form. This process is reversible, and the compound returns to its original colorless form when the light source is removed . The molecular targets and pathways involved include the interaction of the compound with light and mechanical forces, leading to changes in its electronic structure and color .
Comparaison Avec Des Composés Similaires
1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] is unique due to its combination of photochromic, acidichromic, and piezochromic properties. Similar compounds include:
1,3,3-Trimethylindolinonaphthospirooxazine: Another spirooxazine compound with similar photochromic properties.
Spiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]: Known for its photochromic behavior and used in similar applications.
These compounds share similar structural features and applications but may differ in their specific chromogenic properties and response to environmental stimuli .
Propriétés
Numéro CAS |
111204-13-8 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-piperidine] |
InChI |
InChI=1S/C19H22N2O/c1-18(2)11-6-12-21(3)19(18)13-20-17-15-8-5-4-7-14(15)9-10-16(17)22-19/h4-5,7-10,13H,6,11-12H2,1-3H3 |
Clé InChI |
GTQAWIAIAGTGEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN(C12C=NC3=C(O2)C=CC4=CC=CC=C43)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


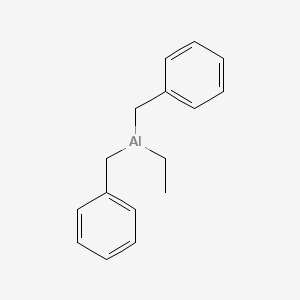
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
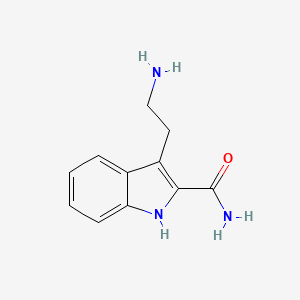
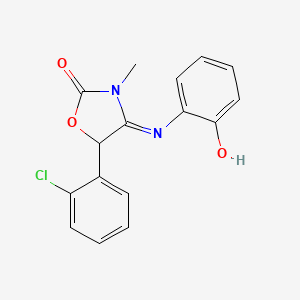
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
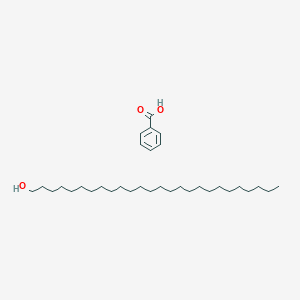
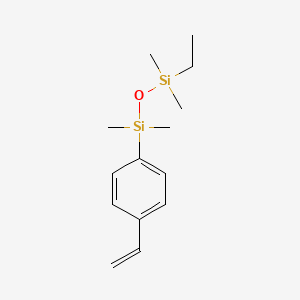
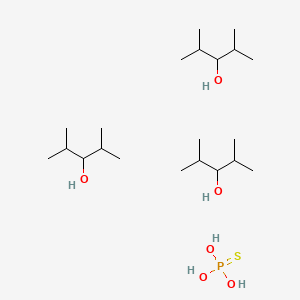
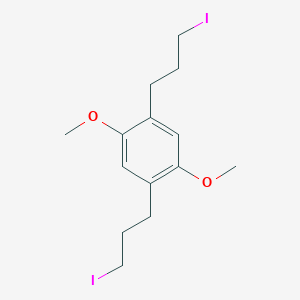
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

